DI-TERT-BUTYL HYDRAZODICARBOXYLATE

Übersicht

Beschreibung

Di-tert-butyl hydrazodiformate acts as hydrazine substrate during the preparation of protected pyridylhydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von Di-tert-Butylhydrazodicarboxylat

Di-tert-Butylhydrazodicarboxylat, auch bekannt als Di-tert-Butylhydrazin-1,2-dicarboxylat oder Di-tert-Butylhydrazodiformiat, ist eine vielseitige chemische Verbindung mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen Studienbereichen.

Synthese von Aminobicyclopyrazolonhydrochlorid: Di-tert-Butylhydrazodicarboxylat dient als Ausgangsreagenz im vierstufigen Syntheseprozess von Aminobicyclopyrazolonhydrochlorid . Diese Verbindung ist aufgrund ihrer potenziellen pharmakologischen Eigenschaften von Interesse.

Palladium-katalysierte Aminierungsreaktionen: Die Verbindung wird in Pd-katalysierten Aminierungsreaktionen von Halogen-Pyridinsubstraten eingesetzt . Diese Reaktionen sind entscheidend für die Herstellung komplexer Moleküle, die in der Arzneimittelentwicklung und Materialwissenschaft eingesetzt werden.

Herstellung von geschützten Pyridylhydrazinderivaten: Als Hydrazinsubstrat ist Di-tert-Butylhydrazodicarboxylat an der Herstellung von geschützten Pyridylhydrazinderivaten beteiligt . Diese Derivate sind wichtige Zwischenprodukte bei der Synthese verschiedener Pharmazeutika.

Alkylierungsreaktionen: Es wird berichtet, dass es an Alkylierungsreaktionen von Azodicarboxylatestern mit 4-Alkyl-1,4-Dihydropyridinen unter katalysefreien Bedingungen beteiligt ist . Diese Methode ist von Bedeutung für die Herstellung von Alkylaminerivaten.

Synthese von Alkylaminerivaten: Di-tert-Butylhydrazodicarboxylat reagiert mit 4-Alkyl-1,4-Dihydropyridinen, um Alkylaminerivate herzustellen . Diese Derivate sind wertvoll für ihre Anwendung in der medizinischen Chemie und Synthese von pharmazeutisch aktiven Substanzen.

Wirkmechanismus

Target of Action

Di-tert-butyl hydrazodicarboxylate is primarily used as a reagent in chemical reactions . It is involved in the synthesis of aminobicyclopyrazolone hydrochloride and in Pd-catalyzed amination reactions of halo-pyridine substrates . Therefore, its primary targets are these chemical substrates.

Mode of Action

The compound acts as a reagent, participating in chemical reactions and facilitating the transformation of substrates into desired products . For instance, in the Cu-catalyzed aerobic oxidation, it is converted to Di-tert-butyl Azodicarboxylate . This reaction is part of the dehydrogenation of 1,2,3,4-Tetrahydroquinolines .

Biochemical Pathways

The compound is involved in the synthesis of aminobicyclopyrazolone hydrochloride . It also participates in Pd-catalyzed amination reactions of halo-pyridine substrates . These reactions are part of larger biochemical pathways in the synthesis of various organic compounds.

Pharmacokinetics

It’s important to note that the compound is insoluble in water , which could impact its distribution and elimination if it were to be used in a biological context.

Result of Action

The primary result of the action of this compound is the transformation of substrates into desired products through chemical reactions . For example, it facilitates the synthesis of aminobicyclopyrazolone hydrochloride and participates in Pd-catalyzed amination reactions of halo-pyridine substrates .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Cu-catalyzed aerobic oxidation of the compound to Di-tert-butyl Azodicarboxylate is performed under an O2 balloon at room temperature . The compound should be stored in cool, dry conditions in well-sealed containers to maintain its stability and efficacy.

Biologische Aktivität

Di-tert-butyl hydrazine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

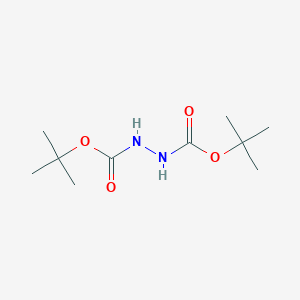

Chemical Structure and Properties

Di-tert-butyl hydrazine-1,2-dicarboxylate (C13H22N2O4) features two tert-butyl groups and two carboxylate functionalities attached to a hydrazine core. Its structure can be represented as follows:

where R represents the alkyl groups from the dicarboxylate moiety.

Mechanisms of Biological Activity

The biological activity of di-tert-butyl hydrazine-1,2-dicarboxylate has been linked to several mechanisms:

- Antiproliferative Effects : Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of DLD-1 (colon cancer), T24 (bladder cancer), and SH-SY-5Y (neuroblastoma) cell lines .

- Zinc Coordination : Di-tert-butyl hydrazine derivatives have been investigated for their ability to interact with zinc-dependent proteins, potentially reactivating mutant p53 in tumors with zinc deficiency. This mechanism is crucial for developing targeted anticancer therapies .

Table 1: Summary of Biological Activities

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | DLD-1 | 0.027 | |

| Antiproliferative | T24 | 0.030 | |

| Antiproliferative | SH-SY-5Y | 0.025 | |

| Zinc Coordination | Various | N/A |

Detailed Findings

- Antiproliferative Activity : In vitro assays revealed that di-tert-butyl hydrazine-1,2-dicarboxylate significantly inhibited cell proliferation in a dose-dependent manner across multiple cancer cell lines. The lowest observed IC50 values were around 0.025 µM, indicating potent activity against these tumor cells .

- Mechanistic Insights : The compound's interaction with zinc-binding proteins suggests a dual role: not only does it inhibit tumor growth but it may also restore function to mutated p53 proteins in certain cancers. This mechanism was highlighted in studies using genetically engineered murine models that demonstrated enhanced antitumor activity when combined with zinc supplementation .

- Toxicity Profile : While exhibiting significant antiproliferative effects, the compound showed a favorable toxicity profile in normal cell lines compared to its cancer-specific effects, indicating potential for therapeutic applications with minimized side effects .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSZETYVESRFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167790 | |

| Record name | Di-tert-butyl bicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16466-61-8 | |

| Record name | 1,2-Bis(1,1-dimethylethyl) 1,2-hydrazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16466-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl bicarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016466618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl bicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl bicarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Di-tert-butyl hydrazodiformate useful for synthesizing pyridylhydrazine derivatives?

A1: Di-tert-butyl hydrazodiformate serves as an excellent source of protected hydrazine. This is crucial for palladium-catalyzed amination reactions with halo-pyridine substrates, which provides a direct route to protected bifunctional hydrazinopyridine linkers. These linkers are particularly useful in the synthesis of metal-bioconjugates. []

Q2: Can you elaborate on the regioselectivity observed when using Di-tert-butyl hydrazodiformate?

A2: While Di-tert-butyl hydrazodiformate reacts with both 2- and 4-substituted halo-pyridines, only highly electrophilic 3-pyridyl halides undergo successful conversion to the corresponding hydrazine derivative. This selectivity is key for achieving specific substitution patterns in target molecules. []

Q3: How does Di-tert-butyl hydrazodiformate contribute to the development of diagnostic imaging agents?

A3: Researchers are exploring the development of technetium-99m (Tc-99m) estradiol radiopharmaceuticals for detecting estrogen receptor-positive breast tumors. Di-tert-butyl hydrazodiformate plays a crucial role in synthesizing a key precursor (a Boc-protected 5-bromopyridin-2-yl hydrazine substrate) that is further modified and then labeled with a rhenium complex. This rhenium complex demonstrates promising receptor binding affinity, acting as a valuable model for developing analogous Tc-99m complexes for diagnostic imaging. []

Q4: Beyond pyridines, what other cyclic structures can be synthesized using Di-tert-butyl hydrazodiformate?

A4: Di-tert-butyl hydrazodiformate is utilized in the synthesis of pyrazolidine and 3-amino-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazol-1-one. This method offers a convenient alternative to traditional approaches, achieving higher yields and circumventing the need for challenging purification steps like distillation and flash chromatography. []

Q5: Are there any catalytic applications of Di-tert-butyl hydrazodiformate?

A5: While not a catalyst itself, Di-tert-butyl hydrazodiformate plays a key role in a co-catalytic system with copper(I) iodide for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines. This system operates under mild conditions, enabling the efficient synthesis of various quinoline derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.